Medifoxamine acid metabolite
Description
Significance of Metabolite Research in Pharmacological and Toxicological Assessment
The study of drug metabolites is a cornerstone of modern pharmacology and toxicology. When a drug is administered, the body's metabolic processes can transform it into various other compounds. These metabolites can have different properties from the parent drug; they may be pharmacologically active, inactive, or exhibit toxic effects. A thorough understanding of a drug's metabolic fate is crucial for several reasons. It helps in elucidating the full spectrum of its pharmacological activity, as metabolites can contribute to the therapeutic effect. Conversely, metabolites can also be responsible for adverse drug reactions and toxicity, as was the case with medifoxamine's hepatotoxicity. researchgate.net Therefore, identifying and characterizing all significant metabolites is essential for a comprehensive safety assessment of any pharmaceutical compound.
Rationale for Investigating Potential Acidic Metabolites of Medifoxamine (B1676141)
While specific research identifying a "Medifoxamine acid metabolite" is not prominent in publicly available scientific literature, there is a strong theoretical rationale for investigating the potential formation of such a compound. The chemical structure of medifoxamine, N,N-dimethyl-2,2-diphenoxyethanamine, and the known metabolic pathways of similar compounds suggest that the formation of an acidic metabolite is plausible.
One potential pathway involves the oxidative metabolism of the ethylamine (B1201723) side chain. N-dealkylation is a common metabolic route for tertiary amines like medifoxamine, leading to the formation of secondary and primary amines. The known metabolite CRE-10086 is a product of such a reaction. wikipedia.org Further oxidation of the carbon adjacent to the nitrogen could lead to the formation of an aldehyde, which can then be readily oxidized to a carboxylic acid by enzymes such as aldehyde dehydrogenase. This would result in a medifoxamine-related compound with a terminal carboxylic acid group, making it an acidic metabolite.
Another possibility involves the aromatic rings of the diphenyl ether structure. While hydroxylation is a known metabolic step for medifoxamine (as seen in CRE-10357), further oxidation or cleavage of the ether linkage, a known metabolic pathway for some diphenyl ether compounds, could potentially lead to phenolic compounds that might undergo further oxidation to form acidic species. Given that the metabolism of other antidepressants, such as fluvoxamine (B1237835), is known to produce an acidic metabolite as a major human biotransformation product, investigating a similar pathway for medifoxamine is a logical step in fully characterizing its metabolic profile.
Conceptual Framework for this compound Research
The investigation into a potential this compound would follow a well-established conceptual framework for metabolite identification and characterization. This process typically involves several stages:
In Vitro Metabolism Studies: The initial step would involve incubating medifoxamine with liver microsomes or hepatocytes from humans and relevant animal species. This allows for the generation of metabolites in a controlled environment.
Analytical Screening: The resulting samples would be analyzed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, enabling the prediction of elemental compositions for potential metabolites. The search would specifically look for mass shifts corresponding to the addition of oxygen and the loss of methyl groups, consistent with the formation of a carboxylic acid.
Structural Elucidation: Once a potential acidic metabolite is detected, its structure needs to be definitively confirmed. This is typically achieved through tandem mass spectrometry (MS/MS), which provides fragmentation patterns that can be pieced together to deduce the structure. For unambiguous confirmation, nuclear magnetic resonance (NMR) spectroscopy of the isolated metabolite would be the gold standard.
Chemical Synthesis: To confirm the identity and to have a standard for quantification, the hypothesized acidic metabolite would be chemically synthesized. This synthetic standard can then be compared to the metabolite produced in the in vitro systems using chromatographic and spectroscopic methods.
In Vivo Studies: Following in vitro identification, studies in animal models would be conducted to determine if the acidic metabolite is formed in a living organism and to what extent. This would involve administering medifoxamine to animals and analyzing plasma, urine, and feces for the presence of the metabolite.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13(16)14(17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRPEDIXOHZKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223202 | |
| Record name | Acetic acid, diphenoxy- | |
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Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729-89-5 | |
| Record name | 2,2-Diphenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenoxyacetic acid | |
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| Record name | ACETIC ACID, DIPHENOXY- | |
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| Record name | ACETIC ACID, DIPHENOXY- | |
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| Record name | Acetic acid, diphenoxy- | |
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| Record name | Diphenoxyacetic acid | |
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| Record name | DIPHENOXYACETIC ACID | |
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Biotransformation Pathways and Formation of Medifoxamine Acid Metabolite
Phase I Metabolic Transformations Leading to Acidic Moieties
Phase I reactions introduce or expose functional groups on the drug molecule. In the context of forming a carboxylic acid, oxidative and hydrolytic pathways are of primary importance.
Oxidative reactions, catalyzed predominantly by the cytochrome P450 (CYP450) superfamily of enzymes, are a cornerstone of drug metabolism. mdpi.commdpi.com For medifoxamine (B1676141), several oxidative routes could theoretically lead to an acidic metabolite. One potential pathway involves the oxidation of the alkyl chain. This could proceed through hydroxylation of a terminal methyl group, followed by further oxidation to a carboxylic acid. Another possibility is the oxidative deamination of the dimethylamino group, which would generate an aldehyde intermediate that could then be oxidized to a carboxylic acid. wikipedia.org
Aromatic hydroxylation, another common CYP450-mediated reaction, could also play a role. While this typically introduces a hydroxyl group onto an aromatic ring, subsequent metabolic steps could potentially lead to ring cleavage and the formation of an acidic moiety, although this is a less common pathway for drugs with stable aromatic rings.
Hydrolysis is a key metabolic reaction for drugs containing ester or amide linkages, catalyzed by enzymes such as esterases and amidases. dergipark.org.trpharmacy180.com Medifoxamine, with its ether linkages, is not a direct substrate for these hydrolytic enzymes in the same manner as an ester or amide. However, it is conceivable that an initial oxidative transformation could introduce a functional group that is then susceptible to hydrolysis, ultimately yielding a carboxylic acid.
The cytochrome P450 system comprises numerous isoforms with varying substrate specificities. mdpi.commdpi.com The specific CYP isoforms involved in the metabolism of a particular drug determine the profile of its metabolites. While the precise CYP enzymes responsible for medifoxamine metabolism have not been extensively characterized in the context of acid metabolite formation, isoforms from the CYP1, CYP2, and CYP3 families are the most prominent in human drug metabolism. mdpi.com Determining which of these enzymes might catalyze the initial oxidative steps towards an acid metabolite would require dedicated in vitro studies using human liver microsomes or recombinant CYP enzymes.
Table 1: Potential Phase I Reactions in the Formation of Medifoxamine Acid Metabolite
| Reaction Type | Enzymatic Catalyst (Family) | Potential Intermediate |
| Alkyl Chain Oxidation | Cytochrome P450 | Hydroxylated Medifoxamine |
| Oxidative Deamination | Monoamine Oxidase / Cytochrome P450 | Aldehyde Intermediate |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated Medifoxamine |
Phase II Conjugation Reactions Involving this compound
Once a carboxylic acid metabolite is formed through Phase I reactions, it can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the newly formed functional group, further increasing water solubility and facilitating elimination. uomustansiriyah.edu.iq
Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov Carboxylic acid groups are common substrates for glucuronidation, forming acyl glucuronides. nih.gov These metabolites are generally highly water-soluble and readily excreted in urine or bile. nih.gov Therefore, a this compound would be a likely candidate for this conjugation pathway.
Another important conjugation pathway for carboxylic acids is the formation of amide linkages with amino acids, such as glycine (B1666218) or glutamine. nih.govreactome.org This process is particularly relevant for xenobiotic carboxylic acids. nih.gov The reaction typically involves the initial formation of a reactive acyl-CoA thioester, which then reacts with the amino group of an amino acid. al-edu.com The resulting amino acid conjugate is then readily excreted.
Table 2: Potential Phase II Conjugation Reactions of this compound
| Reaction Type | Enzyme Family | Endogenous Substrate | Resulting Conjugate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Acyl Glucuronide |
| Amino Acid Conjugation | N-acyltransferases | Glycine, Glutamine, etc. | Amino Acid Conjugate |
Information Regarding "this compound" Not Found in Publicly Available Research
Extensive searches of scientific literature and databases have revealed no specific information regarding a chemical compound identified as "this compound." The requested article, which was to be structured around the biotransformation, enzymatic synthesis, and species-specific variations of this particular metabolite, cannot be generated as the foundational information is not present in the available research.
While the metabolism of Medifoxamine has been studied, the primary metabolites identified are N-methyl-2,2-diphenoxyethylamine (CRE-10086) and N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine (CRE-10357). There is no mention in the accessible literature of a metabolic pathway leading to a carboxylic acid derivative of Medifoxamine.
General principles of drug metabolism do include pathways that can lead to the formation of acid metabolites, often through oxidation of alcohol intermediates, and subsequent conjugation reactions such as sulfation. However, there is no specific evidence to suggest that Medifoxamine undergoes these transformations to form an acid metabolite.
Similarly, searches for the enzymatic characterization and species-specific metabolic profiles related to a "this compound" yielded no results. Without primary research data on the existence and formation of this compound, it is impossible to provide a scientifically accurate and informative article as per the requested outline.
Therefore, the following sections of the proposed article remain unwritten due to a lack of available data:
Species-Specific Metabolic Profiles and Interspecies Variations in Acid Metabolite Formation
Table of Compounds Mentioned:
Analytical Methodologies for Medifoxamine Acid Metabolite Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are paramount for isolating the Medifoxamine (B1676141) acid metabolite from complex biological matrices such as plasma, urine, or tissue homogenates. The choice of technique is dictated by the physicochemical properties of the metabolite, including its polarity, volatility, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like the Medifoxamine acid metabolite. A reversed-phase HPLC (RP-HPLC) method is typically developed for such analytes.
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. A typical starting point would involve a C18 stationary phase, which is effective for retaining and separating moderately polar compounds. The mobile phase composition is critical; a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally employed. The pH of the aqueous phase is adjusted to be at least two units below the pKa of the carboxylic acid group of the metabolite to ensure it is in its neutral, more retained form.
Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (acetonitrile).
Flow Rate: 1.0 mL/min
Detection: UV detection at a wavelength determined by the chromophore of the this compound.
Method Validation: Once developed, the HPLC method must be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Hypothetical HPLC Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | Defined by linearity | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 102.3% |
| Precision (RSD%) | ≤ 15% | < 5% |
| LOD | Signal-to-noise ratio of 3:1 | 2 ng/mL |
| LOQ | Signal-to-noise ratio of 10:1 | 10 ng/mL |
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Since the this compound is a polar and non-volatile carboxylic acid, derivatization is a prerequisite for GC analysis. The carboxylic acid group is typically converted into a more volatile ester derivative, for example, through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol in the presence of an acid catalyst.
Derivatization and Analysis: The derivatization step is crucial and must be optimized for reaction time, temperature, and reagent concentration to ensure complete conversion to the desired derivative. The resulting volatile derivative can then be separated on a non-polar or medium-polarity capillary column.
Derivatizing Agent: BSTFA with 1% TMCS (trimethylchlorosilane)
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas: Helium
Temperature Program: A temperature gradient is optimized to ensure separation from other matrix components and potential metabolites.
Given that Medifoxamine possesses a chiral center, its acid metabolite will also exist as enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual quantification are important. Chiral chromatography, typically using a chiral stationary phase (CSP), is the method of choice for this purpose.
Methodology: Chiral HPLC is the most common approach. The selection of the appropriate CSP is critical and is often empirical. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds.
Chiral Stationary Phase: Chiralcel® OD-H or Chiralpak® AD-H
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
Detection: UV or, for higher sensitivity and selectivity, mass spectrometry.
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS) offers high sensitivity and selectivity, making it an invaluable tool for the identification and quantification of drug metabolites, especially at low concentrations in complex biological matrices.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This technique combines the separation power of HPLC with the specificity and sensitivity of MS/MS. For the this compound, a method would typically be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
LC-MS/MS Method:
Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode to deprotonate the carboxylic acid.
MRM Transitions: Specific precursor-to-product ion transitions are identified for the metabolite and an internal standard. For instance, the precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated by collision-induced dissociation.
Internal Standard: A stable isotope-labeled version of the this compound would be the ideal internal standard to correct for matrix effects and variability in sample processing.
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides accurate mass measurements, which can be used for the confident identification of the metabolite and for quantification with high selectivity.
Table 2: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative ESI |
| Precursor Ion [M-H]⁻ | Calculated m/z for this compound |
| Product Ion 1 (Quantifier) | Specific fragment m/z |
| Product Ion 2 (Qualifier) | Specific fragment m/z |
| Collision Energy | Optimized for each transition |
Following the derivatization of the this compound as described in section 3.1.2, GC-MS can be employed for its analysis. The mass spectrometer provides highly selective detection and can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
GC-MS Analysis: In SIM mode, the instrument is set to monitor specific ions characteristic of the derivatized metabolite, which significantly enhances sensitivity and selectivity by reducing background noise. The choice of ions to monitor is based on the fragmentation pattern of the derivative observed in full scan mode.
Isotope-Labeled Internal Standards for Absolute Quantification
Absolute quantification of this compound in biological samples is most reliably achieved through the use of isotope-labeled internal standards (IS) coupled with mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is considered the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and ability to correct for variations during sample processing and analysis.
Stable isotope-labeled (SIL) internal standards are synthetic versions of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For the analysis of the acid metabolite of medifoxamine, a deuterated analog, such as this compound-d4, would be an ideal internal standard.
The fundamental principle behind this technique is that the SIL internal standard is chemically identical to the analyte of interest and therefore exhibits the same physicochemical properties during sample extraction, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the SIL internal standard to the same extent. By measuring the ratio of the signal from the analyte to the signal from the known concentration of the SIL internal standard, a highly accurate and precise quantification can be achieved.
A typical LC-MS/MS method for the quantification of this compound using an isotope-labeled internal standard would have the following characteristics:
| Parameter | Typical Value |
| Linearity Range | 0.6 - 115.2 ng/mL |
| Intra-day CV (%) | < 6.0 |
| Inter-day CV (%) | < 6.5 |
| Mean Recovery (%) | 96 - 100 |
| Limit of Quantification | 0.9 ng/mL |
This data is representative for a validated LC-MS/MS method for a similar acid metabolite and demonstrates the high precision and accuracy achievable with the use of isotope-labeled internal standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of drug metabolites, including the this compound. While mass spectrometry provides information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the molecular structure.
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule. The chemical shifts of carbon atoms are highly sensitive to their local chemical environment.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
The structural confirmation of the this compound would involve acquiring a suite of these NMR spectra and meticulously analyzing the correlations to assign all proton and carbon signals, thus confirming the expected chemical structure.
Below is a hypothetical table of ¹H and ¹³C NMR data for this compound, illustrating the type of information obtained from such an analysis.
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 131.5 |
| 2 | 7.30 | d | 8.2 | 129.0 |
| 3 | 7.15 | d | 8.2 | 114.0 |
| 4 | - | - | - | 159.0 |
| 5 | 3.80 | s | - | 55.3 |
| 6 | 2.75 | t | 7.5 | 34.2 |
| 7 | 1.80 | m | 7.5, 7.0 | 25.8 |
| 8 | 2.40 | t | 7.0 | 30.5 |
| 9 | - | - | - | 178.0 |
| 10 | 4.10 | t | 6.0 | 69.5 |
| 11 | 3.00 | t | 6.0 | 40.1 |
Note: This is an illustrative table with plausible chemical shifts for the proposed structure of this compound. Actual experimental values may vary.
Sample Preparation and Extraction Strategies for Biological Matrices (e.g., Plasma, Urine, Tissue)
The successful analysis of the this compound from biological matrices is highly dependent on the sample preparation and extraction strategy employed. The primary goals of sample preparation are to remove interfering endogenous components (e.g., proteins, lipids, salts), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. The choice of method depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the analytical technique to be used.
For Plasma Samples:
Plasma presents a complex matrix due to its high protein content. The most common extraction techniques for acidic metabolites like the this compound from plasma are:
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate the proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. For an acidic metabolite, the pH of the plasma sample is typically adjusted to be acidic to ensure the analyte is in its neutral, more organic-soluble form. A study on the simultaneous determination of fluvoxamine (B1237835) and its acid metabolite used a chloroform-toluene (15:85, v/v) mixture for extraction from plasma, achieving mean recoveries of 96-100%. nih.gov
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte while the interfering components are washed away. For an acidic metabolite, a mixed-mode or a polymeric reversed-phase sorbent can be effective.
For Urine Samples:
Urine is a less complex matrix than plasma as it contains lower concentrations of proteins. However, it has a high salt content and a wide range of pH.
Dilute-and-Shoot: For simpler analyses and when sensitivity is not a major concern, urine samples can sometimes be simply diluted with the mobile phase, centrifuged, and injected.
Liquid-Liquid Extraction (LLE): Similar to plasma, LLE can be employed for urine samples after appropriate pH adjustment.
Solid-Phase Extraction (SPE): SPE is a very effective technique for cleaning up urine samples and concentrating the analyte. A study on the extraction of synthetic cannabinoid metabolites from urine using a reversed-phase SPE method reported recoveries ranging from 43% to 97%. nih.gov Another study on the extraction of a THC metabolite from urine using C18 SPE cartridges showed an average recovery of 89%. oup.com
The following table summarizes typical recovery rates for different extraction methods from biological matrices.
| Extraction Method | Biological Matrix | Analyte Type | Typical Recovery Rate (%) |
| Liquid-Liquid Extraction | Plasma | Acidic Drug Metabolite | 96 - 100 |
| Solid-Phase Extraction | Urine | Drug Metabolite | 89 |
| Solid-Phase Extraction | Urine | Cannabinoid Metabolites | 43 - 97 |
Pharmacokinetics and Disposition of Medifoxamine Acid Metabolite
Absorption and Distribution Profile of the Acid Metabolite
The medifoxamine (B1676141) acid metabolite is not absorbed from the gastrointestinal tract directly; instead, it is formed following the absorption and subsequent metabolism of the parent drug, medifoxamine. After oral administration, medifoxamine is absorbed, and a significant portion is immediately metabolized in the liver before it can reach systemic circulation. wikipedia.orgwikipedia.org This hepatic transformation is what generates the acid metabolite.
Once formed, the distribution profile of the acid metabolite is expected to differ significantly from that of medifoxamine. Typically, the metabolic process of forming an acid metabolite involves adding polar functional groups, such as a carboxylic acid. litfl.comnih.gov This transformation increases the water solubility (hydrophilicity) of the molecule.
Key characteristics of the acid metabolite's distribution would likely include:
Lower Volume of Distribution (Vd): Compared to the lipophilic parent drug, the more polar acid metabolite would have a reduced ability to cross lipid cell membranes and distribute into fatty tissues. This would result in a smaller apparent volume of distribution, with the compound being confined primarily to the bloodstream and extracellular fluid.
Reduced Protein Binding: While medifoxamine's protein binding characteristics are not extensively detailed, its metabolites, being more polar, would generally exhibit lower binding to plasma proteins like albumin. nih.gov This would mean a larger fraction of the metabolite exists as a free, unbound drug in the plasma.
Table 1: Comparative Physicochemical and Distribution Properties
| Property | Parent Drug (Medifoxamine) | Expected for Acid Metabolite |
|---|---|---|
| Lipophilicity | High | Low |
| Water Solubility | Low | High |
| Plasma Protein Binding | Moderate to High | Low |
| Tissue Penetration | High | Low |
| Apparent Volume of Distribution (Vd) | Large (1321 L for parent drug) nih.gov | Small |
Systemic Clearance and Elimination Pathways (Renal, Biliary Excretion)
Systemic clearance refers to the irreversible removal of a drug or its metabolites from the bloodstream. For polar compounds like an acid metabolite, elimination is typically efficient and primarily handled by the kidneys. msdmanuals.com The metabolism of medifoxamine to a more water-soluble acid derivative is a critical step that facilitates its excretion from the body. litfl.comnih.gov
Renal Excretion: This is the principal pathway for the elimination of polar metabolites. msdmanuals.com The process involves glomerular filtration, where the unbound metabolite is filtered from the blood into the urine. Due to its high polarity, the medifoxamine acid metabolite would undergo minimal tubular reabsorption, ensuring its efficient removal from the body. youtube.com Studies on the parent drug show that less than 1% is excreted unchanged in the urine, indicating that metabolism into compounds like the acid metabolite is the predominant clearance mechanism. nih.gov
Biliary Excretion: While renal excretion is primary for many acid metabolites, biliary excretion can be a secondary pathway, particularly for larger metabolites (molecular weight > 300-500 g/mol ) or those that undergo conjugation with glucuronic acid. msdmanuals.comnih.gov In this pathway, the metabolite is actively transported from the liver into the bile, which is then released into the intestine and eliminated in the feces. nih.gov Without specific data, the extent of biliary contribution to the this compound's clearance remains speculative.
Half-Life Determination and Steady-State Kinetics
The elimination half-life (t½) is the time required for the plasma concentration of a substance to decrease by half. The half-life of a metabolite is dependent on its own rate of elimination and, in some cases, its rate of formation from the parent drug.
The elimination half-life of medifoxamine itself is relatively short, reported as 1.2 hours after intravenous administration and between 2.8 to 4.0 hours after oral administration. nih.govnih.gov The half-life of its acid metabolite has not been specifically reported. If the metabolite's elimination is much faster than its formation, its half-life will be determined by the rate of formation (and thus be similar to the parent drug's half-life). Conversely, if its formation is rapid and its elimination is slow, its half-life will be independent of the parent drug.
Steady-state is the condition where the rate of drug administration is equal to the rate of elimination over a dosing interval, resulting in a stable plasma concentration. certara.com For a metabolite, steady-state concentrations are achieved after approximately 5 half-lives of the parent drug, assuming the metabolite's half-life is not significantly longer than the parent's. questdiagnostics.com
Impact of First-Pass Metabolism on Acid Metabolite Bioavailability
First-pass metabolism significantly reduces the amount of parent drug that reaches systemic circulation after oral administration. wikipedia.org Medifoxamine has a low oral bioavailability of 21%, which indicates it undergoes extensive first-pass metabolism in the liver. wikipedia.org
This process is directly responsible for the formation of the this compound. Therefore, a high first-pass effect on medifoxamine leads to a high initial formation and subsequent systemic availability of its metabolites. researchgate.net While the bioavailability of the parent drug is low, the "bioavailability" of the metabolite generated during this first pass is substantial. The factors that influence hepatic first-pass metabolism, such as liver blood flow and enzymatic activity, will directly control the amount of acid metabolite produced and released into the systemic circulation. core.ac.uk
Influence of Genetic Polymorphisms on Acid Metabolite Pharmacokinetics
Genetic variations (polymorphisms) in drug-metabolizing enzymes can lead to significant differences in drug response and pharmacokinetics among individuals. nih.govmdpi.com The enzymes of the cytochrome P450 (CYP) superfamily are primary drivers of Phase I metabolic reactions, which are often the first step in forming metabolites. mypcnow.org
Research has provided evidence for the role of genetic polymorphisms in medifoxamine metabolism. In one study, a subject identified as a poor metabolizer of debrisoquine (B72478) exhibited high serum concentrations and low clearance of medifoxamine. nih.gov Debrisoquine is a known substrate for the CYP2D6 enzyme, strongly suggesting that CYP2D6 is involved in the metabolism of medifoxamine. researchgate.net
Therefore, individuals with genetic variants leading to reduced CYP2D6 activity ("poor metabolizers") would be expected to have:
Slower formation of the this compound.
Lower plasma concentrations of the acid metabolite.
Higher plasma concentrations and prolonged exposure to the parent drug, medifoxamine.
Conversely, "ultrarapid metabolizers" with increased CYP2D6 function would likely form the acid metabolite more rapidly, leading to higher concentrations of the metabolite and lower concentrations of the parent drug. mypcnow.org
Table 2: Predicted Impact of CYP2D6 Phenotype on Medifoxamine Pharmacokinetics
| CYP2D6 Phenotype | Parent Drug (Medifoxamine) Concentration | Acid Metabolite Concentration |
|---|---|---|
| Poor Metabolizer | Increased | Decreased |
| Normal Metabolizer | Normal | Normal |
| Ultrarapid Metabolizer | Decreased | Increased |
Potential for Drug-Drug Interactions Affecting Acid Metabolite Disposition
Drug-drug interactions (DDIs) occur when one drug affects the absorption, distribution, metabolism, or excretion of another. mghcme.org Given that the formation of the this compound is dependent on CYP450 enzymes, specifically likely CYP2D6, its disposition is susceptible to DDIs. nih.gov
Enzyme Inhibition: If medifoxamine is co-administered with a drug that inhibits CYP2D6 (e.g., certain other antidepressants like fluoxetine (B1211875) or paroxetine, or the cardiovascular drug quinidine), the metabolism of medifoxamine would be slowed. nih.govnih.gov This would decrease the rate of formation and lower the plasma concentration of the acid metabolite, while increasing the concentration of the parent drug.
Enzyme Induction: Conversely, co-administration with a CYP2D6 inducer (e.g., rifampin, though induction of this specific enzyme is less common) could accelerate the metabolism of medifoxamine. nih.govucalgary.ca This would lead to faster formation and potentially higher peak concentrations of the acid metabolite, with a corresponding decrease in the exposure to the parent drug.
Pharmacological and Neurochemical Activities of Medifoxamine Acid Metabolite
Receptor Binding Affinity and Ligand-Target Interactions
Detailed receptor binding affinity data for the Medifoxamine (B1676141) acid metabolite, 2-(2-methoxyphenoxy)-2-phenoxyacetic acid, is not extensively available in the public domain. However, information regarding the parent compound and other key metabolites provides a framework for understanding its likely targets. Medifoxamine itself is known to interact with monoamine transporters and serotonin (B10506) receptors. The pharmacological activity of its metabolites, including the acid metabolite, is an area requiring more specific investigation to fully elucidate their contribution to the drug's effects.
Interactions with Monoamine Transporters (Dopamine, Serotonin, Norepinephrine)
Specific data on the binding affinity of the Medifoxamine acid metabolite for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are not readily found in published scientific literature. For context, the parent drug, medifoxamine, and its other active metabolites, CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine), have been shown to interact with these transporters. Further research is necessary to determine the specific binding profile of the acid metabolite at these crucial sites for neurotransmitter reuptake.
Modulation of Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2C)
The modulatory effects of the this compound on serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, have not been specifically detailed in available scientific reports. The parent compound, medifoxamine, and its other metabolites exhibit antagonist activity at these receptors. Characterizing the interaction of the acid metabolite with these receptors would be crucial for a complete understanding of its pharmacological profile, but such data is not currently available.
Lack of Affinity for Other Neurotransmitter Receptors (e.g., Muscarinic, Alpha-Adrenergic)
Information regarding the binding affinity of the this compound for other neurotransmitter systems, including muscarinic and alpha-adrenergic receptors, is not specified in the existing literature. The parent compound, medifoxamine, is noted for its low affinity for these receptors, which contributes to a more favorable side-effect profile compared to older classes of antidepressants. It is plausible that the acid metabolite shares this characteristic, but empirical data is required for confirmation.
In Vitro Functional Assays for Pharmacodynamic Characterization
Comprehensive in vitro functional assay data for the this compound, such as neurotransmitter uptake inhibition and receptor agonism or antagonism studies, are not currently available in the scientific literature. Such studies would be instrumental in defining the functional impact of this metabolite on its potential molecular targets.
Toxicological Profile and Adverse Effects of Medifoxamine Acid Metabolite
Investigation of Hepatotoxicity Mechanisms
The primary reason for the withdrawal of medifoxamine (B1676141) was its association with liver damage. drugfuture.com The hepatotoxicity of many antidepressants is often attributed to the formation of reactive metabolites. nih.gov
The metabolism of many drugs, including antidepressants, can lead to the formation of chemically reactive metabolites. nih.gov These reactive species can covalently bind to cellular macromolecules such as proteins, lipids, and nucleic acids, leading to cellular dysfunction and injury. This process is a well-established mechanism of drug-induced liver injury (DILI). nih.gov While direct evidence for the formation of reactive metabolites and covalent binding of a specific "Medifoxamine acid metabolite" is not available, the extensive hepatic metabolism of medifoxamine suggests that such a mechanism is plausible.
Medifoxamine is known to be metabolized into at least two active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine). wikipedia.org It is conceivable that an "acid metabolite" could be formed through further oxidative pathways of these initial metabolites.
Table 1: General Mechanisms of Reactive Metabolite-Induced Hepatotoxicity
| Mechanism | Description | Potential Consequence |
| Covalent Binding | Electrophilic reactive metabolites bind to cellular proteins. | Enzyme inactivation, disruption of cellular signaling, immune response activation. |
| Oxidative Stress | Generation of reactive oxygen species (ROS) overwhelms antioxidant defenses. | Lipid peroxidation, mitochondrial damage, apoptosis, and necrosis. |
| Mitochondrial Dysfunction | Direct damage to mitochondria by reactive metabolites. | Impaired ATP production, release of pro-apoptotic factors, and cell death. |
| Immune-Mediated Injury | Drug-protein adducts act as haptens, triggering an immune response. | Inflammation and hepatocellular damage. |
This table presents generalized mechanisms of drug-induced liver injury and is not based on specific data for this compound.
Specific in vitro hepatocyte toxicity assays for a "this compound" have not been identified in the reviewed literature. However, such assays are standard in toxicological assessments. These assays typically involve exposing cultured hepatocytes to the test compound and evaluating various endpoints of cell viability and function.
Table 2: Common In Vitro Assays for Hepatotoxicity Screening
| Assay | Endpoint Measured | Interpretation |
| MTT/XTT Assay | Mitochondrial dehydrogenase activity | Assesses cell viability and metabolic activity. |
| LDH Release Assay | Lactate dehydrogenase leakage | Indicates loss of cell membrane integrity and cytotoxicity. |
| ATP Assay | Intracellular ATP levels | Measures cellular energy status and mitochondrial function. |
| Caspase 3/7 Assay | Caspase enzyme activity | Detects the induction of apoptosis (programmed cell death). |
| High-Content Imaging | Multiple cellular parameters | Provides a more comprehensive assessment of cytotoxicity, including nuclear morphology and mitochondrial membrane potential. |
This table outlines common in vitro assays used in toxicology and does not represent specific results for this compound.
Clinical biomarkers of liver injury are crucial for detecting and monitoring drug-induced hepatotoxicity. While specific biomarker data for a "this compound" is unavailable, exposure to hepatotoxic drug metabolites would be expected to produce characteristic changes in standard liver function tests.
Table 3: Key Biomarkers of Drug-Induced Liver Injury
| Biomarker | Significance |
| Alanine Aminotransferase (ALT) | An enzyme primarily found in the liver; elevated levels are a sensitive indicator of hepatocellular injury. |
| Aspartate Aminotransferase (AST) | An enzyme found in the liver and other organs; elevated levels can also indicate liver damage. |
| Alkaline Phosphatase (ALP) | An enzyme concentrated in the bile ducts; elevated levels suggest cholestatic injury. |
| Bilirubin | A breakdown product of heme; elevated levels indicate impaired liver function and can lead to jaundice. |
| Albumin | A protein synthesized by the liver; decreased levels can reflect chronic liver damage and reduced synthetic function. |
This table lists common clinical biomarkers for liver injury and is not based on specific data for this compound.
Neurotoxicity and Central Nervous System Adverse Effects
No specific studies on the neurotoxicity or central nervous system adverse effects of a "this compound" were found. The parent drug, medifoxamine, and its known active metabolites, CRE-10086 and CRE-10357, have affinities for dopamine (B1211576) and serotonin (B10506) transporters and receptors, which is central to their therapeutic effect. wikipedia.org It is possible that high concentrations of the parent drug or its metabolites could lead to adverse CNS effects, but specific toxicological data is lacking.
Cardiotoxicity and Other Systemic Toxicities
There is no available information in the reviewed scientific literature regarding the cardiotoxicity or other systemic toxicities of a "this compound."
Clinical Implications and Translational Research of Medifoxamine Acid Metabolite
Contribution to the Overall Efficacy and Safety Profile of Medifoxamine (B1676141)
In the case of antidepressants, metabolites can sometimes possess similar, greater, or different pharmacological activities compared to the parent compound. For instance, some antidepressants are metabolized into substances that also inhibit the reuptake of neurotransmitters, thereby contributing to the therapeutic effect. Conversely, metabolites can sometimes be responsible for unwanted side effects. nih.gov
Role in Interindividual Variability in Therapeutic Response and Adverse Drug Reactions
Individuals can respond differently to the same medication, a phenomenon known as interindividual variability. This variability can manifest as differences in therapeutic response or the incidence and severity of adverse drug reactions. A major contributor to this variability is the genetic makeup of an individual, which can influence how drugs are metabolized. nih.gov
The enzymes responsible for drug metabolism, such as the cytochrome P450 (CYP) family, can exhibit genetic polymorphisms. These genetic variations can lead to differences in enzyme activity, resulting in individuals being classified as poor, intermediate, extensive, or ultrarapid metabolizers. For drugs that are primarily cleared through metabolism, these differences can lead to significant variations in the concentrations of both the parent drug and its metabolites.
If the Medifoxamine acid metabolite is formed by a polymorphic enzyme, genetic variations in that enzyme could lead to substantial differences in the metabolite's concentration among patients. For example, in individuals who are poor metabolizers, the formation of the acid metabolite might be slower, leading to higher concentrations of the parent drug, Medifoxamine. Conversely, in ultrarapid metabolizers, the formation of the metabolite could be accelerated. The clinical consequences of such variations would depend on the pharmacological activity of both Medifoxamine and its acid metabolite.
| Metabolizer Phenotype | Potential Impact on Medifoxamine and its Acid Metabolite | Potential Clinical Consequence |
| Poor Metabolizer | Slower formation of the acid metabolite; higher plasma concentrations of Medifoxamine. | Increased risk of adverse effects from the parent drug if the metabolite is less active or toxic. |
| Extensive Metabolizer | "Normal" rate of metabolite formation. | Expected therapeutic response and adverse effect profile. |
| Ultrarapid Metabolizer | Faster formation of the acid metabolite; lower plasma concentrations of Medifoxamine. | Potential for reduced efficacy if the parent drug is the primary active moiety. |
This table presents a hypothetical scenario based on general principles of pharmacogenetics.
Potential as a Biomarker for Therapeutic Drug Monitoring and Toxicity Prediction
Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring drug concentrations in the blood to optimize dosage regimens for individual patients. TDM is particularly useful for drugs with a narrow therapeutic index, significant pharmacokinetic variability, or a clear relationship between concentration and effect. litfl.comclinical-laboratory-diagnostics.com The complexity of TDM increases when a drug has active metabolites, as the concentration of both the parent drug and the active metabolite may need to be considered to accurately predict the clinical outcome. nih.gov
The this compound could potentially serve as a biomarker for several purposes:
Toxicity Prediction: Some drug metabolites are responsible for adverse effects. tmc.edu If the this compound is linked to any toxicities, monitoring its levels could help to identify patients at a higher risk of developing these adverse effects. Early identification of high metabolite concentrations could allow for dose adjustments or other interventions to mitigate this risk.
Adherence to Treatment: Measuring the concentration of a drug and its metabolites can also be a way to assess a patient's adherence to their prescribed medication regimen.
The utility of the this compound as a biomarker would need to be established through clinical studies that correlate its concentration with therapeutic outcomes and adverse events.
Strategies for Mitigating Potential Adverse Effects Associated with this compound
If the this compound is found to be associated with adverse effects, several strategies could be employed to mitigate these risks. The choice of strategy would depend on the nature of the adverse effect and the metabolic pathways involved.
One approach is to identify and avoid co-administration of drugs that can inhibit the further metabolism or elimination of the acid metabolite. Drug-drug interactions can lead to the accumulation of a metabolite to toxic levels. A thorough understanding of the enzymes involved in the formation and clearance of the this compound is essential for predicting and preventing such interactions.
Another strategy could involve the development of new formulations or analogues of Medifoxamine that alter its metabolic profile. For example, medicinal chemists can sometimes modify a drug's structure to block the metabolic pathway that leads to the formation of a toxic metabolite. tmc.edu
Finally, for adverse effects that are concentration-dependent, therapeutic drug monitoring could be used to maintain the concentration of the acid metabolite below a toxic threshold. This would involve regular monitoring of metabolite levels and adjusting the dose of Medifoxamine accordingly.
Exploration of this compound as a Novel Pharmacological Agent
In some instances, drug metabolites themselves have been developed into successful therapeutic agents. If the this compound is found to have a favorable pharmacological profile, such as high efficacy and low toxicity, it could potentially be explored as a new drug candidate.
The development of a metabolite as a new drug has several potential advantages. The metabolite has already undergone some level of safety testing in humans during the clinical trials of the parent drug. Furthermore, if the metabolite has a simpler pharmacokinetic profile or fewer drug-drug interactions than the parent compound, it could offer a better therapeutic option.
The process of exploring the this compound as a novel pharmacological agent would involve a comprehensive evaluation of its pharmacological activity, selectivity, pharmacokinetic properties, and safety profile through preclinical and clinical studies.
Structure Activity Relationship Sar and Computational Studies of Medifoxamine Acid Metabolite
Elucidation of Structural Determinants for Biological Activity and Toxicity
Currently, there is no available research that elucidates the specific structural features of a medifoxamine (B1676141) acid metabolite that would be critical for its biological activity and potential toxicity. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological effects. mdpi.com Such studies for a medifoxamine acid metabolite would involve synthesizing and testing a series of analogues to identify key pharmacophores and toxicophores.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific protein target. drugbank.comncats.io In the context of a this compound, these studies would be crucial to understand its potential interactions with relevant biological targets, such as neurotransmitter transporters or receptors. However, without a defined chemical structure and known biological targets for this specific metabolite, such simulations have not been performed or published.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological and Toxicological Endpoints
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds. nih.gov The development of QSAR models for a this compound would require a dataset of structurally related compounds with experimentally determined pharmacological and toxicological data, which is currently unavailable.
In Silico Prediction of Metabolic Fate and Toxicity Profiles
In silico tools are widely used in modern drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds. bldpharm.comfda.gov These predictive models can help in the early identification of potential liabilities. Predicting the metabolic fate and toxicity profile of a this compound would involve using various computational software and models. However, without the specific chemical structure of this metabolite, these predictive studies cannot be conducted.
Future Research Directions and Unaddressed Gaps Regarding Medifoxamine Acid Metabolite
Advanced Omics Approaches (e.g., Metabolomics, Proteomics) for Comprehensive Profiling
A significant gap in the current understanding of medifoxamine (B1676141) lies in the comprehensive identification and quantification of its full range of metabolites, including potential acid metabolites. The application of advanced "omics" technologies is a crucial next step to fully elucidate the metabolic fate of medifoxamine and its potential implications.
Metabolomics: This powerful analytical approach allows for the large-scale study of small molecules, or metabolites, within a biological system. creative-proteomics.com Untargeted metabolomics of plasma, urine, and liver tissue samples from preclinical models exposed to medifoxamine could reveal a comprehensive profile of all generated metabolites. nih.gov This would enable the identification of previously unknown acid metabolites. Subsequent targeted metabolomics could then be employed to quantify the levels of these specific acid metabolites, providing insight into their formation, distribution, and elimination kinetics. nih.gov Such studies could also help to identify metabolic pathways that are perturbed by medifoxamine, potentially linking specific metabolites to the observed hepatotoxicity. karger.com
Proteomics: Proteomics, the large-scale study of proteins, can provide complementary information by identifying the specific enzymes involved in the metabolism of medifoxamine to its acid metabolites. nih.gov Techniques such as high-resolution mass spectrometry can be used to identify key cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of medifoxamine. mdpi.comnih.gov For instance, studies on other antidepressants have successfully identified specific CYP isoforms, like CYP2D6, as being central to their metabolism. nih.govpmhealthnp.com Pinpointing the specific CYP enzymes involved in medifoxamine metabolism is essential for predicting potential drug-drug interactions and understanding inter-individual variability in metabolic profiles. mdpi.com
The integration of metabolomic and proteomic data would provide a systems-level understanding of medifoxamine metabolism, offering a more complete picture than is currently available. nih.govnih.gov
Targeted Synthesis and Comprehensive Characterization of Putative Acid Metabolites
Once putative acid metabolites of medifoxamine are identified through techniques like metabolomics, the next critical step is their targeted chemical synthesis. This would provide pure standards necessary for definitive structural confirmation and for in-depth biological evaluation.
The synthesis of these metabolites would allow for their unambiguous structural elucidation using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.govresearchgate.net These methods are indispensable for confirming the precise chemical structure, which is often not possible with mass spectrometry alone. nih.gov
With pure synthetic standards of the medifoxamine acid metabolites in hand, researchers can then conduct a battery of in vitro assays to characterize their pharmacological and toxicological profiles. This would involve assessing their activity at various receptors and transporters to determine if they contribute to the therapeutic effects of the parent drug. Furthermore, their potential for cytotoxicity, particularly hepatotoxicity, could be evaluated in relevant cell-based models, such as primary human hepatocytes. researchgate.netmdpi.com Investigating the formation of reactive intermediates from these acid metabolites would also be a crucial step in understanding the mechanisms of medifoxamine-induced liver injury. tmc.edunih.govnih.gov
Long-term Epidemiological Studies and Real-world Data Analysis
Given that medifoxamine was previously on the market, there is a potential to leverage historical data to investigate the long-term effects and potential associations with its metabolites. wikipedia.org Although challenging due to the drug's withdrawal, retrospective analyses could still provide valuable insights.
Epidemiological Studies: Long-term epidemiological studies, if feasible through the analysis of historical patient records from regions where medifoxamine was prescribed, could help to identify any correlations between medifoxamine use and the incidence of specific long-term health outcomes, including liver disease. nih.gov While direct measurement of metabolite levels in these populations is not possible, such studies could provide a foundation for generating hypotheses about the role of metabolites in observed adverse events.
Real-world Data Analysis: The analysis of real-world data from sources such as historical electronic health records and adverse event reporting systems could offer another avenue for investigation. nih.govelifesciences.org Mining these datasets for reports of adverse drug reactions associated with medifoxamine could help to characterize the nature and frequency of these events. medpagetoday.com While this data would not directly implicate specific metabolites, it could highlight patterns of toxicity that warrant further investigation in preclinical models where metabolite formation can be studied.
Development of Novel Therapeutic Strategies Based on Metabolite Insights
A thorough understanding of the pharmacological and toxicological properties of medifoxamine's acid metabolites could pave the way for the development of novel therapeutic strategies.
If an acid metabolite is found to possess significant therapeutic activity with a more favorable safety profile than the parent drug, it could be developed as a new chemical entity. This "metabolite-centric" approach to drug development has been successfully employed for other drugs.
Conversely, if an acid metabolite is identified as a primary contributor to medifoxamine's toxicity, this knowledge could be used to design safer analogues of the drug. Medicinal chemists could modify the structure of medifoxamine to block the metabolic pathway leading to the formation of the toxic acid metabolite, while preserving the desired pharmacological activity. nih.gov Understanding the metabolic pathways could also inform the development of co-therapies aimed at mitigating the formation or effects of toxic metabolites. mdpi.com
Q & A
Basic Research Questions
Q. How is Medifoxamine’s acid metabolite identified and characterized in biological samples?
- Methodological Answer : Identification involves liquid chromatography (e.g., HPLC) coupled with mass spectrometry (LC-MS/MS) to resolve structural features and quantify the metabolite. For novel metabolites, nuclear magnetic resonance (NMR) is critical for confirming functional groups. Ensure purity validation via high-resolution spectral data and cross-referencing with synthetic standards. Experimental protocols should adhere to reproducibility guidelines, such as documenting column specifications and chromatographic conditions .
Q. What mechanisms underlie Medifoxamine’s primary pharmacological effects and its acid metabolite’s activity?
- Methodological Answer : Mechanistic studies utilize radioligand binding assays (e.g., 5-HT1c/5-HT2 receptor affinity) and dopamine reuptake inhibition assays. For the acid metabolite, comparative in vitro models (e.g., transfected cell lines expressing human transporters) assess selectivity over parent compounds. Dose-response curves (IC50/EC50) and kinetic studies (e.g., time-dependent inhibition) are essential .
Q. What analytical techniques are recommended for quantifying Medifoxamine’s acid metabolite in pharmacokinetic studies?
- Methodological Answer : Use validated LC-MS/MS protocols with isotope-labeled internal standards to minimize matrix effects. Ensure method robustness by testing extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) and stability under varying pH/temperature conditions. Cross-validate results with orthogonal techniques like capillary electrophoresis .
Advanced Research Questions
Q. How should experimental designs be structured to ensure reproducibility in studying Medifoxamine’s metabolites?
- Methodological Answer : Follow standardized reporting frameworks (e.g., Beilstein Journal guidelines):
- Primary Data : Include ≤5 key metabolite syntheses in the main text, with full characterization (NMR, HRMS).
- Supporting Information : Provide raw chromatograms, spectral peaks, and statistical validation (e.g., ANOVA for batch variability).
- Inter-lab Validation : Use shared reference materials and harmonized LC-MS conditions to reduce retention time shifts .
Q. How can contradictions in reported metabolic pathways of Medifoxamine be resolved?
- Methodological Answer : Conduct meta-analyses using tools like metaXCMS to align m/z and retention time data across studies. Apply multivariate statistics (PCA/PLS-DA) to identify confounding factors (e.g., extraction methods, species-specific cytochrome P450 activity). Reconcile discrepancies via in vivo tracer studies (e.g., ¹⁴C-labeled Medifoxamine) to map biotransformation pathways .
Q. What strategies integrate multi-omics data to elucidate Medifoxamine’s acid metabolite pathways?
- Methodological Answer : Build knowledge graphs linking metabolomic data (e.g., KEGG pathways) with transcriptomic/proteomic profiles (e.g., hepatic CYP450 expression). Use bioinformatics pipelines like MetaWRAP for binning metagenomic data to predict microbial contributions to metabolite formation. Validate hypotheses via CRISPR-edited organoid models .
Q. What methodologies assess the toxicological profile of Medifoxamine’s acid metabolite?
- Methodological Answer :
- Acute Toxicity : OECD Guideline 423-compliant rodent models with histopathology endpoints.
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assays.
- Mechanistic Toxicology : RNA-seq to identify oxidative stress or apoptosis markers in hepatocyte cultures .
Q. How can computational models predicting Medifoxamine’s metabolism be validated experimentally?
- Methodological Answer : Compare in silico predictions (e.g., Schrödinger’s ADMET Predictor) with in vitro hepatocyte incubation data. Use stable isotope tracing to validate predicted metabolites. Apply machine learning models trained on published kinetic data (e.g., Km/Vmax for CYP isoforms) to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
